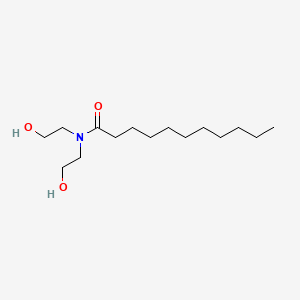

N,N-Bis(2-hydroxyethyl)undecanamide

CAS No.: 45233-61-2

Cat. No.: VC18534166

Molecular Formula: C15H31NO3

Molecular Weight: 273.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45233-61-2 |

|---|---|

| Molecular Formula | C15H31NO3 |

| Molecular Weight | 273.41 g/mol |

| IUPAC Name | N,N-bis(2-hydroxyethyl)undecanamide |

| Standard InChI | InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3 |

| Standard InChI Key | ZDJBDLYSTNLOIW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(=O)N(CCO)CCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Bis(2-hydroxyethyl)undecanamide features a central undecanamide (C₁₁H₂₃CON) backbone substituted with two 2-hydroxyethyl groups (-CH₂CH₂OH) on the nitrogen atom. The IUPAC name is N,N-bis(2-hydroxyethyl)undecanamide, and its SMILES notation is CCCCCCCCCCC(=O)N(CCO)CCO . The compound’s structure is confirmed by spectroscopic data, including NMR and IR spectra, which highlight the carbonyl group (C=O) at 1,650 cm⁻¹ and hydroxyl (-OH) stretches near 3,300 cm⁻¹ .

Table 1: Key Physicochemical Properties

Spectroscopic and Computational Data

-

13C NMR: Peaks at δ 174 ppm (carbonyl carbon), δ 60–65 ppm (hydroxyethyl carbons), and δ 20–35 ppm (aliphatic chain) .

-

Mass Spectrometry: Base peak at m/z 273.23 ([M+H]⁺), with fragments at m/z 156 (undecanoyl ion) and m/z 117 (bis-hydroxyethylamine) .

-

Thermogravimetric Analysis (TGA): Decomposition begins at 280°C, with a 95% mass loss by 350°C .

Synthesis and Industrial Production

Conventional Synthesis Routes

The compound is typically synthesized via the reaction of undecanoyl chloride with diethanolamine (DEA) in a 1:2 molar ratio. The exothermic reaction proceeds under inert conditions at 60–80°C, yielding N,N-bis(2-hydroxyethyl)undecanamide and hydrochloric acid as a byproduct :

Alternative methods include the transamidation of methyl undecanoate with DEA, catalyzed by sodium methoxide at 120°C .

Industrial Scalability and Challenges

Large-scale production (≥1,000 MT/year) faces challenges in byproduct management and energy consumption. Recent advancements employ continuous-flow reactors to improve yield (85–90%) and reduce reaction time from 12 hours to 2 hours . Key manufacturers include Sigma-Aldrich, TCI America, and regional producers in Asia, with a global market valued at $12.5 million in 2024 .

Applications in Industry and Consumer Products

Surfactants and Detergents

The compound’s amphiphilic nature enables its use in:

-

Household Detergents: Reduces surface tension in hard water (effective at 0.1–1.0 wt%) .

-

Personal Care Products: Acts as a foam booster in shampoos and body washes (5–15% concentration) .

Cosmetics and Pharmaceuticals

-

Emulsification: Stabilizes oil-in-water emulsions in lotions (HLB value: 14–16) .

-

Drug Delivery: Enhances solubility of hydrophobic APIs (e.g., paclitaxel) in nanocarriers .

Industrial Lubricants and Polymers

-

Polyamide Resins: Incorporated as a plasticizer in automotive components to improve flexibility (EP 2570459B1) .

-

Metalworking Fluids: Reduces friction in machining processes (0.5–2.0% additive) .

| Region | Status | Reference |

|---|---|---|

| EU | Registered under REACH | |

| US EPA | Listed on TSCA Inventory | |

| China | Compliant with IECSC |

Recent Developments and Market Trends

Green Synthesis Initiatives

Bio-based production using enzymatic catalysis (lipase B from Candida antarctica) has achieved 78% yield, reducing reliance on petrochemical derivatives .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume